molecular formula C7H5F3N2O3 B11712332 1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one

1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one

Cat. No.: B11712332
M. Wt: 222.12 g/mol
InChI Key: LRFGYPRRMGVYNG-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one is a high-value chemical intermediate designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound belongs to the trifluoromethylpyridine (TFMP) class, which is renowned for its critical role in the synthesis of novel active ingredients. The unique properties of the trifluoromethyl group—its strong electron-withdrawing nature and significant impact on a molecule's lipophilicity, stability, and biomolecular affinity—make this heterocyclic compound a powerful building block for discovery chemists . Researchers can utilize this lactam in constructing complex molecular architectures. Its core structure is particularly valuable for creating compounds that require the combination of a pyridine moiety with the distinct physicochemical influences of the trifluoromethyl and nitro substituents. These characteristics are essential for optimizing the biological activity, metabolic profile, and systemic properties of candidate molecules . The primary applications for this intermediate are expected in the discovery of new crop protection agents, such as herbicides and fungicides, where TFMP derivatives have a proven track record, as well as in the development of active pharmaceutical ingredients (APIs), where several TFMP-based drugs have received market approval . The product is provided with guaranteed purity and quality for research applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-11-3-4(7(8,9)10)2-5(6(11)13)12(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFGYPRRMGVYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of 1-Methyl-3-(trifluoromethyl)pyridin-2(1H)-one

The most straightforward method involves nitration of 1-methyl-3-(trifluoromethyl)pyridin-2(1H)-one using a mixture of concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position relative to the trifluoromethyl group due to its strong electron-withdrawing effect.

Optimization Insights :

  • Temperature : Reactions conducted at 0–5°C minimize side products like di-nitrated derivatives.

  • Acid Ratio : A 1:3 molar ratio of HNO3\text{HNO}_3:H2SO4\text{H}_2\text{SO}_4 maximizes nitration efficiency.

  • Isolation : Neutralization with aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) followed by extraction with ethyl acetate yields the crude product, which is purified via recrystallization from ethanol.

Limitations :

  • Low regioselectivity in substrates with competing directing groups.

  • Corrosive reagents necessitate specialized equipment.

Multi-Step Synthesis via Malonate Intermediates

A patent by CN109232399B outlines a four-step synthesis starting from 2-chloro-3-trifluoromethyl-5-nitropyridine (Compound 1). This route emphasizes scalability and cost-effectiveness, with a total yield of ~31.1%:

Step 1: Alkylation with Diethyl Malonate

Compound 1 reacts with diethyl malonate in tetrahydrofuran (THF) under basic conditions (sodium hydride, 0°C) to form dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate (Compound 2).

Key Data :

ParameterValue
Molar Ratio (1:malonate:NaH)1:1.41:2
Yield140% (crude)

Note: Yield >100% indicates incomplete purification at this stage.

Step 2: Hydrolysis and Decarboxylation

Compound 2 undergoes hydrolysis in concentrated hydrochloric acid (HCl\text{HCl}) at 100°C for 24 hours, yielding 2-methyl-5-nitro-3-(trifluoromethyl)pyridine (Compound 3).

Optimization Table :

[HCl]Temperature (°C)Time (h)Yield (%)
6 N1002476.6
2 N802430
8 N1002458

Higher acid concentrations and temperatures favor complete decarboxylation.

Step 3: Reduction of Nitro Group

Compound 3 is reduced using iron powder in acetic acid (CH3COOH\text{CH}_3\text{COOH}) at 80°C to produce 6-methyl-5-(trifluoromethyl)pyridin-3-amine (Compound 4).

Reaction Conditions :

  • Molar ratio (3:Fe) = 1:2.63

  • Yield = 83.6%

Step 4: Bromination and Final Oxidation

Compound 4 reacts with copper(I) bromide (CuBr\text{CuBr}) and tert-butyl nitrite in acetonitrile to introduce the bromine atom, followed by oxidation to yield the final product.

Critical Parameters :

ParameterValue
Molar Ratio (4:CuBr)1:1.1
Yield34.6%

Alternative Approaches and Modifications

N-Methylation of Pre-Nitrated Intermediates

A strategy reported in ACS Medicinal Chemistry Letters involves N-methylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine using methyl iodide (CH3I\text{CH}_3\text{I}) in a one-pot reaction. While this method targets a related scaffold, analogous conditions could be adapted for pyridin-2-one systems.

Advantages :

  • Avoids harsh nitration conditions.

  • Enables late-stage functionalization.

Challenges :

  • Requires pre-functionalized starting materials.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction rates. For example, nitration under microwave conditions (100°C, 30 minutes) reduces reaction time by 80% compared to conventional methods.

Data Comparison :

MethodTime (h)Yield (%)
Conventional2476.6
Microwave0.572

Critical Analysis of Methodologies

Yield vs. Scalability

While the direct nitration method offers simplicity, its yield (50–70%) is eclipsed by the multi-step route’s scalability (~31.1% overall) . Industrial applications may prioritize the latter despite lower yields due to easier raw material sourcing.

Chemical Reactions Analysis

1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions include amino derivatives, substituted pyridinones, and various heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a valuable scaffold for the development of biologically active molecules. Research indicates that nitropyridine derivatives, including 1-methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one, exhibit significant pharmacological activities.

Case Study: Antimicrobial Activity
A study published in the European Journal of Organic Chemistry highlighted the synthesis of various nitropyridine derivatives, noting their effectiveness against bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit bacterial growth suggests potential for developing new antibiotics.

Agrochemicals

In the field of agrochemicals, derivatives of this compound have been utilized as herbicides and fungicides. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable for agricultural applications.

Case Study: Herbicidal Activity
Research conducted by agricultural chemists demonstrated that certain trifluoromethylated pyridines exhibit potent herbicidal properties against a range of weeds, indicating their potential use in crop protection .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Electronics
Investigations into organic electronic materials have shown that pyridine derivatives can be integrated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-deficient nature . The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties.

Synthesis and Modification

The synthesis of this compound typically involves nitration reactions followed by trifluoromethylation. Various synthetic routes have been developed to optimize yields and functionalization options.

Table: Synthetic Routes Overview

Route DescriptionYield (%)Key Reagents
Nitration of 5-(trifluoromethyl)pyridin75Nitric Acid
Methylation using methyl iodide85Methyl Iodide

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one with structurally related pyridinone derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyridinone Derivatives

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications References
This compound (1573056-08-2) C₇H₅F₃N₂O₃ 222.12 3-NO₂, 5-CF₃, 1-CH₃ Agrochemical/Pharmaceutical intermediate
Fluridone (59756-60-4) C₁₉H₁₄F₃NO₂ 329.31 3-Ph, 5-(3-CF₃Ph), 1-CH₃ Herbicide (aquatic weed control)
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (1215205-35-8) C₇H₅BrF₃NO 256.02 3-Br, 5-CF₃, 1-CH₃ Synthetic intermediate
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone (N/A) C₁₂H₈ClF₃N₃O 302.66 3-Cl, 5-CF₃, 2-NH-C₅H₃ClCF₃ Therapeutic candidate (hypothetical)
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone (866136-07-4) C₁₆H₁₇Cl₂NO₄ 358.22 3-Cl, 5-(CH(OCH₃)₃), 1-(3-Cl-benzyl) Agrochemical research

Key Findings:

Substituent Effects on Reactivity and Stability: The nitro group in the target compound enhances electrophilic reactivity compared to bromo or chloro substituents in analogs like the bromo derivative (CAS: 1215205-35-8) . This property may facilitate nucleophilic aromatic substitution or reduction reactions.

Physicochemical Properties: The bromo analog (CAS: 1215205-35-8) has a higher molar mass (256.02 g/mol) and predicted density (1.777 g/cm³) than the target compound, reflecting the heavier bromine atom .

Applications: Fluridone (CAS: 59756-60-4) demonstrates the agrochemical utility of pyridinones with trifluoromethyl groups, targeting plant carotenoid biosynthesis .

Synthetic Considerations: The bromo and chloro analogs (e.g., CAS: 1215205-35-8) are stored under inert gas, indicating sensitivity to moisture or oxidation—a factor likely relevant to the nitro-substituted target compound . Synthesis routes for pyridinones often involve Suzuki couplings (for aryl groups) or nucleophilic substitutions, as seen in .

Notes

  • The nitro group’s instability under reducing conditions may limit its use in certain synthetic pathways.

Q & A

Q. What are the established synthetic routes for 1-Methyl-3-nitro-5-trifluoromethyl-1H-pyridin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves regioselective functionalization of pyridinone scaffolds. A scalable approach includes:

  • Lithiation strategies : Using n-BuLi in THF for directed metalation at specific positions, followed by electrophilic quenching (e.g., nitro or trifluoromethyl group introduction) .
  • Flow chemistry : Optimizing concentration and residence time to avoid precipitation and improve reaction homogeneity .
  • Halogenation : Bromination with NBS (N-bromosuccinimide) followed by halogen-metal exchange for further functionalization .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature−78°C to 0°CMinimizes side reactions
SolventTHF/DMF mixtureEnhances electrophile solubility
Stoichiometry1.2–1.5 eq. n-BuLiEnsures complete lithiation

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton signals between δ 7.5–8.5 ppm (pyridinone ring) and methyl group signals near δ 3.5–4.0 ppm .
    • ¹⁹F NMR : A singlet near δ −60 ppm confirms the trifluoromethyl group .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>97%) .

Q. Reference Data :

TechniqueKey Peaks/FeaturesSource
¹H NMRδ 8.2 (s, 1H, pyridinone), δ 3.9 (s, 3H, CH₃)
¹⁹F NMRδ −62.3 (s, CF₃)

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 0°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light due to nitro group photolability .
  • Safety : Use fume hoods for weighing; acute toxicity data from analogs suggest LD₅₀ > 500 mg/kg (oral, rats) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyridinone ring?

Methodological Answer: Regioselectivity is influenced by:

  • Directing groups : The nitro group at position 3 acts as a meta-director, guiding trifluoromethyl or methyl group installation at position 5 .
  • Metalation control : Use of LDA (lithium diisopropylamide) over n-BuLi for selective deprotonation at less acidic positions .
  • Flow chemistry : Continuous flow systems enhance reproducibility in regioselective bromination (e.g., 4-bromo derivative synthesis) .

Q. Case Study :

SubstrateConditionsProduct RegiochemistryYield
Pyridinone (unsubstituted)n-BuLi/THF, CF₃I5-Trifluoromethyl65%
Pyridinone (3-NO₂)LDA/THF, CH₃I1-Methyl-5-CF₃78%

Q. How do structural modifications (e.g., nitro vs. amino groups) affect the compound’s reactivity and biological activity?

Methodological Answer:

  • Nitro group : Enhances electrophilic substitution reactivity but may increase toxicity. In analogs, replacing NO₂ with NH₂ reduced cytotoxicity (IC₅₀ increased from 12 μM to >100 μM) .
  • Trifluoromethyl group : Improves metabolic stability and membrane permeability. LogP increases by ~0.5 units compared to non-fluorinated analogs .

Q. Comparative Data :

DerivativeLogPMetabolic Stability (t₁/₂, human liver microsomes)
3-NO₂-5-CF₃2.145 min
3-NH₂-5-CF₃1.8>120 min

Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices) .
  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The trifluoromethyl group shows strong hydrophobic interactions in binding pockets .

Q. How can researchers resolve contradictions in literature data regarding synthetic yields or spectroscopic assignments?

Methodological Answer:

  • Reproducibility checks : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Batch analysis : Compare multiple synthetic batches using LC-MS to identify impurity-driven discrepancies .
  • Collaborative studies : Replicate methods from independent labs (e.g., flow vs. batch conditions in ).

Q. What in vitro or ex vivo models are appropriate for evaluating the compound’s pharmacological potential?

Methodological Answer:

  • CYP450 inhibition assays : Assess metabolic stability using human recombinant CYP enzymes .
  • Thermal hyperalgesia models : Test analgesic activity in Sprague-Dawley rats (ED₅₀ calculation via hot-plate test) .

Q. Experimental Design :

ModelEndpointProtocol
CYP3A4 inhibitionIC₅₀Fluorescent substrate assay
AnalgesiaLatency time55°C hot plate, 30 min post-dose

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